2-Trifluoromethoxybenzylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethoxybenzylhydrazine is an organic compound that features a trifluoromethoxy group attached to a benzylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-5-trifluoromethoxypyrazine with hydrazine under controlled conditions . The reaction conditions often require the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 2-Trifluoromethoxybenzylhydrazine may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Trifluoromethoxybenzylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while reduction can produce benzylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethoxybenzylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific chemical properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism by which 2-Trifluoromethoxybenzylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic sites within proteins . This interaction can modulate enzyme activity and influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Trifluoromethoxybenzaldehyde
- 2-Trifluoromethoxybenzoic acid
- 2-Trifluoromethoxybenzylamine
Comparison: 2-Trifluoromethoxybenzylhydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity compared to other trifluoromethoxy-substituted compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H9F3N2O |
---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
[2-(trifluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |
InChI-Schlüssel |
WUHZQIHCOFZJCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.